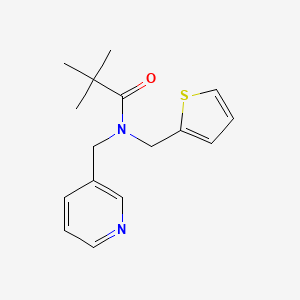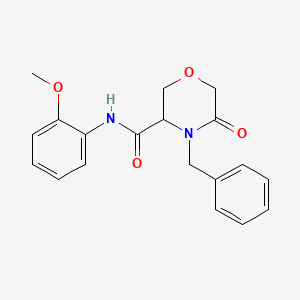
3-Bromo-4-chlorothioanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chlorothioanisole: is an organosulfur compound with the molecular formula C7H6BrClS and a molecular weight of 237.54 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.
Mécanisme D'action
Target of Action
Similar compounds have been used as building blocks in the synthesis of various bioactive molecules
Mode of Action
Bromomethyl sulfides, a class of compounds to which it belongs, have been used in the bromomethylation of thiols . This process involves the addition of a bromomethyl group to a thiol, resulting in a bromomethyl sulfide. The bromomethyl group in these compounds offers superior electrophilicity, making them useful in various synthetic applications .
Biochemical Pathways
Bromomethyl sulfides have been used in the generation of valuable synthetic intermediates . These intermediates can participate in various biochemical reactions, potentially affecting multiple pathways.
Result of Action
Bromomethyl sulfides have been used in the synthesis of various bioactive compounds . The effects of these compounds can vary widely depending on their structure and the biological context in which they are used.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chlorothioanisole can be achieved through several methods. One common approach involves the bromomethylation of thiols. This method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to minimize the generation of toxic byproducts . Another method involves the use of dibromomethane in basic media, which results in the formation of bromomethylated thiol derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-chlorothioanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-chlorothioanisole is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through reactions like Suzuki–Miyaura coupling .
Biology and Medicine: The compound is investigated for its potential biological activities. It serves as a precursor for the synthesis of bioactive molecules that may have pharmaceutical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new products.
Comparaison Avec Des Composés Similaires
Comparison: this compound is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This combination of halogens imparts distinct chemical properties compared to similar compounds that may have different halogen substitutions. The presence of the methylsulfane group further enhances its reactivity and versatility in chemical synthesis.
Propriétés
IUPAC Name |
2-bromo-1-chloro-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBNARAGZDLPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2778106.png)

![3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2778114.png)

![2-Butyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2778119.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2778120.png)
![6-Cyclopropyl-3-{2-[(7-fluoroquinazolin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2778121.png)



![3-Chloro-11-methyl-5-(pyridin-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2778125.png)

![2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2778127.png)

